Cystamine Hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

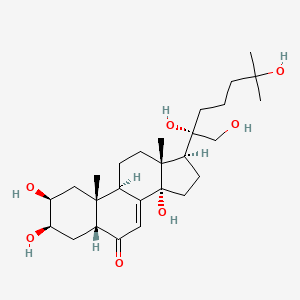

A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.

Applications De Recherche Scientifique

Neuroprotection in Neurodegenerative Diseases

Cystamine has shown promising results as a neuroprotective agent, particularly in the context of Huntington's and Parkinson's diseases. Studies have revealed its effectiveness in up-regulating brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. For instance, cystamine treatment in mouse models of Parkinson's disease resulted in increased expression of BDNF, offering protection against neurodegenerative processes and reversing motor impairments. This effect has been observed in both preventive and restorative capacities, highlighting cystamine's potential in treating neurodegenerative diseases (Gibrat et al., 2010); (Cisbani et al., 2015).

Modulation of Transglutaminase Activity

Cystamine exerts its effects partly through the inhibition of transglutaminase activity, a process linked to neurodegeneration. Inhibition of transglutaminase by cystamine has been shown to impede various processes that contribute to neurodegeneration, such as protein cross-linking and the attachment of ceramide to proteins. This property makes cystamine a valuable tool for identifying transglutaminase substrates in diseased brains and understanding the underlying mechanisms of neurodegenerative diseases (Jeitner et al., 2005).

Role in Liver Fibrosis

Research has also indicated that cystamine can ameliorate liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins. Cystamine's effect in reducing liver fibrosis has been attributed to its ability to inhibit tissue transglutaminase, leading to a decrease in the synthesis of the extracellular matrix and reduced activation of hepatic stellate cells (Qiu et al., 2007).

Antioxidant Properties

Cystamine has demonstrated antioxidant properties, particularly by increasing levels of l-cysteine, an important cellular antioxidant. This increase in antioxidant capacity is believed to confer neuroprotective effects in models of Huntington's disease, as oxidative stress is a key contributor to neurodegeneration (Fox et al., 2004).

Antibacterial and Antioxidative Properties in Nanohybrids

Innovative applications of cystamine include its conjugation with graphene oxide (GO), forming a nanohybrid with low cytotoxicity but high antibacterial activity. This nanohybrid demonstrates strong reactive oxygen species effects and holds potential for treating dermatological disorders due to its antibacterial and antioxidative properties (Nanda et al., 2015).

Cardioprotective Effects

Cystamine has shown protective effects against lupus-associated cardiac hypertrophy. It attenuates left ventricular hypertrophy and suppresses hypertrophic mediators, highlighting its potential use in mitigating lupus-associated cardiac damages (Tzang et al., 2013).

Propriétés

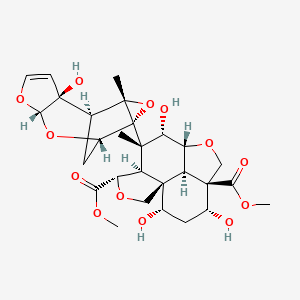

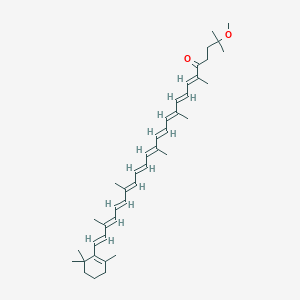

Formule moléculaire |

C4H13BrN2S2 |

|---|---|

Poids moléculaire |

233.2 g/mol |

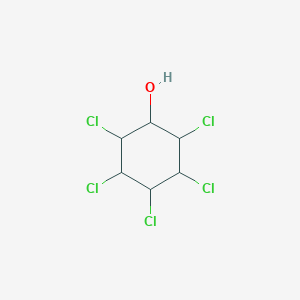

Nom IUPAC |

2-(2-aminoethyldisulfanyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C4H12N2S2.BrH/c5-1-3-7-8-4-2-6;/h1-6H2;1H |

Clé InChI |

LGUNFLLJLFIEHC-UHFFFAOYSA-N |

SMILES canonique |

C(CSSCCN)N.Br |

Synonymes |

2,2' Dithiobisethanamine 2,2'-Dithiobisethanamine Calcium Salt, Cystamine Cystamine Cystamine Calcium Salt Cystamine Diacetate Cystamine Dihydrobromide Cystamine Dihydrochloride Cystamine Hydrobromide Cystamine Hydrochloride Cystamine Sulfate Cystamine Sulfate (1:1) Cysteinamine Disulfide Cystinamin Cystineamine Decarboxycystine Diacetate, Cystamine Diaminodiethyldisulfide Dihydrobromide, Cystamine Dihydrochloride, Cystamine Disulfide, Cysteinamine Hydrobromide, Cystamine Hydrochloride, Cystamine Sulfate, Cystamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)